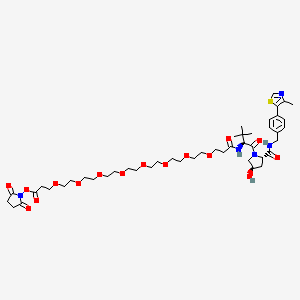![molecular formula C37H30F3N7 B13718955 N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine](/img/no-structure.png)
N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine is a complex organic compound characterized by multiple diazenyl groups and a trifluoromethylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine typically involves multiple steps, including the formation of diazenyl groups and the introduction of the trifluoromethylphenyl moiety. Common synthetic routes may include:
Diazotization: Formation of diazonium salts from aromatic amines.
Coupling Reactions: Reaction of diazonium salts with aromatic compounds to form azo compounds.
Substitution Reactions: Introduction of the trifluoromethyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of such compounds may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxides.
Reduction: Reduction of diazenyl groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield aromatic amines, while substitution reactions may introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine is studied for its unique electronic properties and potential use as a dye or pigment.
Biology
In biology, such compounds may be investigated for their interactions with biological molecules and potential use as probes or markers.
Medicine
In medicine, the compound’s structure may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry
In industry, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine involves its interaction with molecular targets through its diazenyl and trifluoromethyl groups. These interactions can affect various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azo Dyes: Compounds with similar diazenyl groups, used as dyes and pigments.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, known for their stability and unique chemical properties.
Uniqueness
N-(sec-Butyl)-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]-1-naphthyl]diazenyl]-1-naphthalenamine is unique due to its combination of multiple diazenyl groups and a trifluoromethylphenyl moiety, which imparts distinct electronic and chemical properties.
Eigenschaften
Molekularformel |
C37H30F3N7 |
|---|---|
Molekulargewicht |
629.7 g/mol |
IUPAC-Name |
N-butan-2-yl-4-[[4-[[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-amine |
InChI |
InChI=1S/C37H30F3N7/c1-3-24(2)41-33-20-21-35(30-9-5-4-8-29(30)33)46-47-36-23-22-34(31-10-6-7-11-32(31)36)45-44-28-18-16-27(17-19-28)43-42-26-14-12-25(13-15-26)37(38,39)40/h4-24,41H,3H2,1-2H3 |
InChI-Schlüssel |
SBKUQDTVWBUICX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


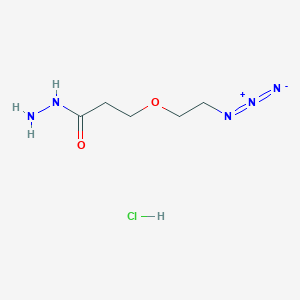
methanone Hydrochloride](/img/structure/B13718874.png)
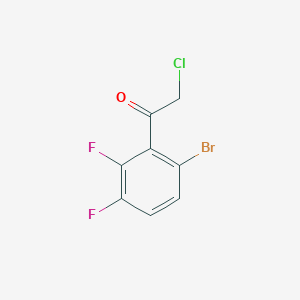
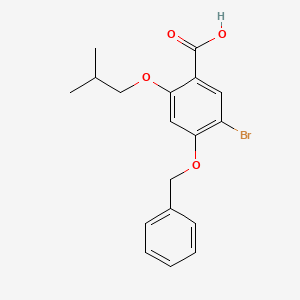
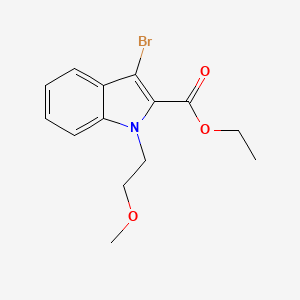
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-2-piperidin-1-yl-phenylamine](/img/structure/B13718920.png)
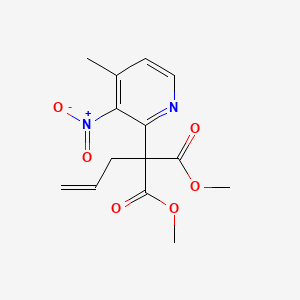
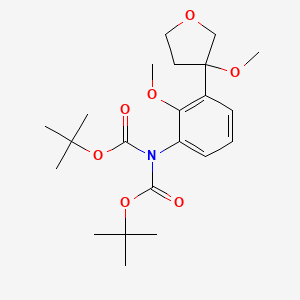
![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
